2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol
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Overview
Description
2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanol moiety
Mechanism of Action
Target of Action
Compounds with a trifluoromethylpyridine (tfmp) group, such as this one, are important ingredients for the development of agrochemical and pharmaceutical compounds .
Mode of Action
It is known that tfmp derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Biochemical Pathways
Tfmp derivatives are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to influence their physical-chemical properties , which could potentially impact their pharmacokinetics.
Result of Action
Tfmp derivatives are known to be important ingredients for the development of agrochemical and pharmaceutical compounds , suggesting they may have significant biological effects.
Action Environment
The synthesis of tfmp derivatives is known to involve methods such as an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block . These methods could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol typically involves the reaction of 3-(trifluoromethyl)pyridine with cyclobutanone in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the carbonyl carbon of the cyclobutanone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutanone.
Reduction: Formation of 2-{[3-(Trifluoromethyl)piperidin-2-yl]amino}cyclobutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is unique due to the presence of both a trifluoromethyl group and a cyclobutanol moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)6-2-1-5-14-9(6)15-7-3-4-8(7)16/h1-2,5,7-8,16H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCCCWWPOFMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC=N2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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